1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3Si/c1-12(2)21(13(3)4,14(5)6)20-10-8-16-15(11-18)7-9-19-17(16)20/h7-10,12-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUGCYZPKZBVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701235 | |
| Record name | 1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092580-01-2 | |
| Record name | 1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions.
Mode of Action
The mode of action of 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is likely related to its role in Suzuki–Miyaura cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
It’s known that the compound can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of ac-so3h as the catalyst.
Pharmacokinetics
Similar compounds have been shown to have good uptake in tumor sites when used in cancer-targeted chemo/radioisotope therapy.
Biological Activity
1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific kinases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C16H25N3Si
- Molecular Weight : 290.48 g/mol
- CAS Number : 685514-01-6
The biological activity of this compound primarily involves its role as a TNIK (TRAF2 and NCK interacting kinase) inhibitor. TNIK has been identified as a significant target in various cellular processes, including the regulation of IL-2 secretion. Inhibition of TNIK can lead to reduced IL-2 levels, which is crucial in T-cell activation and proliferation.
In Vitro Studies
In a study conducted by researchers, several derivatives of the pyrrolo[2,3-b]pyridine scaffold were synthesized and tested for their TNIK inhibitory activity. Among these compounds, some exhibited potent inhibition with IC50 values lower than 1 nM. The concentration-dependent inhibition of IL-2 secretion was also observed, indicating the potential for these compounds in modulating immune responses .
Table 1: Biological Activity Data of Pyrrolo[2,3-b]pyridine Derivatives
| Compound Name | IC50 (nM) | IL-2 Inhibition | Notes |
|---|---|---|---|
| Compound A | <1 | Yes | Potent TNIK inhibitor |
| Compound B | 5 | Moderate | Partial agonist |
| Compound C | 20 | No | Ineffective |
Case Studies
- Inhibition of TNIK : A series of experiments demonstrated that the compound effectively inhibited TNIK activity in cellular assays. This inhibition correlated with reduced IL-2 secretion from activated T-cells, suggesting a mechanism through which the compound may modulate immune responses.
- Cytotoxicity Testing : In further investigations, the cytotoxic effects of various derivatives were evaluated against human cancer cell lines. Some compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment.
Research Findings
Recent advances in the synthesis of pyrrolo[2,3-b]pyridine derivatives have facilitated the exploration of their biological properties. The sequential palladium-catalyzed reactions have proven effective in generating diverse analogs with varying biological activities. Notably, some derivatives have shown promise as multikinase inhibitors and apoptosis inducers in cancer therapy settings .
Table 2: Summary of Biological Activities and Applications
| Activity Type | Description | Potential Applications |
|---|---|---|
| TNIK Inhibition | Reduces IL-2 secretion | Autoimmune diseases |
| Cytotoxicity | Selectively kills cancer cells | Cancer therapeutics |
| Multikinase Inhibition | Targets multiple kinases involved in cancer progression | Cancer treatment strategies |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₇H₂₄N₃Si
- Molecular Weight : 317.49 g/mol (for the 5-fluoro derivative, CAS: 1228666-58-7) .
- Applications : Intermediate in multistep organic syntheses, protecting-group chemistry, and medicinal chemistry .
Comparison with Structurally Similar Compounds
1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- Structural Differences : The TIPS group is replaced by an acetyl group.
- Molecular Formula : C₁₀H₇N₃O
- Molecular Weight : 185.19 g/mol .
- Key Distinctions :
- The acetyl group is smaller and less sterically hindered compared to TIPS, leading to higher reactivity in electrophilic substitution reactions.
- Lower thermal stability due to the absence of the silicon-based protective group.
- Applications: Primarily used in small-scale syntheses where steric protection is unnecessary .
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile
5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- Structural Differences : Features a fluorine atom at the 5-position.
- Molecular Formula : C₁₇H₂₄FN₃Si
- Molecular Weight : 317.49 g/mol .
- Key Distinctions: Fluorine substitution enhances electronegativity, improving binding affinity in biological targets (e.g., enzyme active sites). Increased metabolic stability compared to non-fluorinated analogues .
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid
- Structural Differences : Nitrile group replaced by a carboxylic acid.
- Molecular Formula : C₁₈H₂₅F₃N₂O₂Si
- Molecular Weight : 404.49 g/mol .
- Key Distinctions :
Comparative Data Table
Preparation Methods
N-Triisopropylsilylation of Pyrrolo[2,3-b]pyridine
- Starting Material: 4-chloro-1H-pyrrolo[2,3-b]pyridine
- Reagents and Conditions:
- Sodium hydride (NaH, 60%) as base, added portionwise at 0°C
- Triisopropylsilyl chloride (TIPSCl) as silylating agent
- Solvent: N,N-dimethylformamide (DMF)
- Reaction time: 1 hour at 0°C for deprotonation, then 4 hours after addition of TIPSCl
- Workup: Quenched with water, extracted with ether, washed, dried, and purified by column chromatography (n-hexane/ethyl acetate gradient)
- Yield: Approximately 84%
- Characterization: 1H-NMR and mass spectrometry confirm the formation of the N-triisopropylsilyl derivative.
This step selectively protects the pyrrole nitrogen with the bulky triisopropylsilyl group, which is crucial for subsequent selective functionalizations.
Introduction of the Carbonitrile Group at the 4-Position
While direct literature on the exact cyanation of the triisopropylsilyl-protected pyrrolo[2,3-b]pyridine is limited, analogous methods for related compounds involve:
- Lithiation at the 4-position:
- Using strong bases such as sec-butyllithium or n-butyllithium at low temperatures (-78°C) in tetrahydrofuran (THF)
- Quenching with electrophilic cyanide sources:
- For example, trimethylsilyl cyanide (TMSCN) or other cyanide donors
- Alternative approach: Conversion of 4-bromo or 4-chloro derivatives to boronic acids followed by palladium-catalyzed cyanation reactions (e.g., with Zn(CN)2 or KCN) is a common strategy in heterocyclic chemistry.
Synthesis of 4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine as Intermediate
- Reagents and Conditions:
- 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be prepared by bromination of the silylated pyrrolo[2,3-b]pyridine or by silylation of the 4-bromo precursor
- Further Functionalization:
- Lithiation of this bromo intermediate with n-butyllithium at -78°C, followed by reaction with trimethyl borate to form the corresponding boronic acid (56% yield reported)
- Significance: The boronic acid intermediate is useful for Suzuki coupling or other cross-coupling reactions to introduce various substituents, including cyanide via palladium-catalyzed cyanation.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product/Intermediate | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 4-chloro-1H-pyrrolo[2,3-b]pyridine | NaH (60%), TIPSCl, DMF, 0°C, 5h | 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | 84% | N-silylation step |
| 2 | 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | n-BuLi, THF, -78°C; then trimethyl borate, -78°C, 1h | (1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid | 56% | Boronic acid intermediate for further coupling |
| 3 | Boronic acid intermediate | Pd-catalyzed cyanation (e.g., Zn(CN)2) or lithiation followed by cyanide quench | 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | Not explicitly reported | Typical cyanation step for aryl boronic acids |
Research Findings and Considerations
- The triisopropylsilyl group is a robust protecting group for the pyrrole nitrogen, enabling selective lithiation and functionalization at the 4-position without affecting the nitrogen.
- Low temperatures (-78°C) are critical for regioselective lithiation and to avoid side reactions.
- The boronic acid intermediate is a versatile handle for various cross-coupling reactions, including cyanation, which is a common route to introduce the nitrile group in heteroaromatic systems.
- Yields for silylation and boronic acid formation are generally high (above 50%), indicating efficient synthetic protocols.
- Purification typically involves standard aqueous workup and column chromatography with non-polar to moderately polar solvent gradients.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[2,3-b]pyridine core followed by silylation and nitrile functionalization. The triisopropylsilyl (TIPS) group is introduced via nucleophilic substitution under anhydrous conditions, often using TIPS chloride and a base like imidazole. Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) is critical due to the compound’s steric bulk . Computational reaction path search methods can predict intermediates and optimize yields .
Q. How can researchers characterize this compound and confirm its structural integrity?
- Methodological Answer : Use a combination of 1H/13C NMR to verify the TIPS group’s presence (δ ~1.0–1.2 ppm for isopropyl protons) and nitrile carbon (δ ~110–120 ppm). Mass spectrometry (HRMS-EI) confirms molecular weight, while IR spectroscopy identifies nitrile stretches (~2230 cm⁻¹) and silyl C-H vibrations (~2850–2950 cm⁻¹). TLC with UV visualization is essential for monitoring reaction progress .
Q. What purification challenges arise due to the triisopropylsilyl group, and how are they mitigated?
- Methodological Answer : The TIPS group’s hydrophobicity and steric bulk complicate purification. Use silica gel chromatography with non-polar solvent systems (e.g., cyclohexane/ethyl acetate) to improve separation. Dry-loading with Celite® minimizes streaking during column runs . For persistent impurities, recrystallization in hexane/dichloromethane mixtures may enhance purity .
Advanced Research Questions
Q. How does steric hindrance from the TIPS group influence regioselectivity in downstream reactions?
- Methodological Answer : The TIPS group directs electrophilic substitutions to less hindered positions (e.g., C-5 of the pyrrolopyridine core). Computational modeling (e.g., DFT calculations) predicts electronic and steric effects, guiding reaction design. For example, Suzuki-Miyaura couplings require bulky palladium catalysts (e.g., XPhos Pd G3) to accommodate steric constraints .
Q. What computational strategies predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA software) model transition states and intermediates. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, while machine learning analyzes experimental datasets to recommend optimal conditions (e.g., solvent, catalyst) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives targeting kinase inhibition?
- Methodological Answer : Synthesize analogs with variations in the nitrile group (e.g., carboxylic acid or amide derivatives) and pyrrolopyridine substitution patterns. Use enzymatic assays (e.g., ATP-binding competition) and molecular docking (e.g., AutoDock Vina) to correlate structural features with activity. Compare results to known kinase inhibitors like 3-(1-benzyltriazolyl)-pyrrolo[2,3-b]pyridine .
Q. What statistical methods optimize reaction conditions for large-scale synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies interactions between variables, reducing trial-and-error iterations. For example, a Central Composite Design can optimize yield and purity in silylation reactions .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies under varying temperatures (4°C, –20°C) and humidity levels (desiccated vs. ambient) are critical. Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC. The nitrile group’s hydrolytic sensitivity necessitates anhydrous storage, while the TIPS group enhances photostability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
